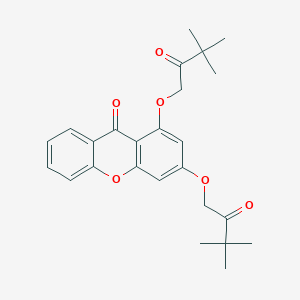![molecular formula C24H27N5O2 B12182364 1-oxo-2-(propan-2-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B12182364.png)
1-oxo-2-(propan-2-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1,2-dihydroisoquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-oxo-2-(propan-2-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is notable for its unique structure, which includes a triazolopyridine moiety and an isoquinoline carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-oxo-2-(propan-2-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline core, followed by the introduction of the triazolopyridine moiety. Key steps include:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Triazolopyridine Moiety: This step involves the cyclization of appropriate precursors under conditions that promote the formation of the triazole ring.
Coupling Reactions: The final step involves coupling the triazolopyridine moiety with the isoquinoline core using reagents such as coupling agents (e.g., EDC, DCC) and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
Scaling Up Reactions: Ensuring that reactions are scalable and reproducible on a larger scale.
Purification Techniques: Utilizing advanced purification techniques such as chromatography and crystallization to obtain high-purity products.
Process Optimization: Implementing process optimization strategies to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-oxo-2-(propan-2-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1,2-dihydroisoquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-oxo-2-(propan-2-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Research: It is used as a probe to study biological pathways and molecular interactions.
Chemical Biology: The compound serves as a tool for investigating enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-oxo-2-(propan-2-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA: The compound may intercalate into DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
1-oxo-2-(propan-2-yl)-N-[5-(pyridin-3-yl)pentyl]-1,2-dihydroisoquinoline-4-carboxamide: Lacks the triazole ring, resulting in different reactivity and biological activity.
1-oxo-2-(propan-2-yl)-N-[5-(triazolyl)pentyl]-1,2-dihydroisoquinoline-4-carboxamide: Contains a different triazole isomer, leading to variations in chemical properties.
Uniqueness
1-oxo-2-(propan-2-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1,2-dihydroisoquinoline-4-carboxamide is unique due to its specific triazolopyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H27N5O2 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
1-oxo-2-propan-2-yl-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]isoquinoline-4-carboxamide |
InChI |
InChI=1S/C24H27N5O2/c1-17(2)29-16-20(18-10-5-6-11-19(18)24(29)31)23(30)25-14-8-3-4-12-21-26-27-22-13-7-9-15-28(21)22/h5-7,9-11,13,15-17H,3-4,8,12,14H2,1-2H3,(H,25,30) |
InChI Key |
UVDMUGCNKGNSIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)NCCCCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-2-(3-fluorophenoxy)-N-{[(propan-2-yl)carbamoyl]methyl}acetamide](/img/structure/B12182284.png)
![2-[(2-phenylmorpholin-4-yl)methyl]-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B12182286.png)
![N-(3-chloro-4-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12182287.png)
![(2E)-3-(furan-2-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)prop-2-en-1-one](/img/structure/B12182288.png)
![5-(6-methoxynaphthalen-2-yl)-5-methyl-3-{2-oxo-2-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]ethyl}imidazolidine-2,4-dione](/img/structure/B12182311.png)
![(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(pyridin-4-yl)methanone](/img/structure/B12182319.png)
![4-chloro-N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B12182320.png)



![N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12182356.png)
![2-[4-({4-Amino-6-[(2-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B12182358.png)
![1-methyl-N-{2-[(phenoxyacetyl)amino]ethyl}-1H-indole-3-carboxamide](/img/structure/B12182371.png)
![N-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B12182378.png)
